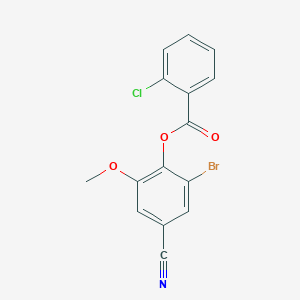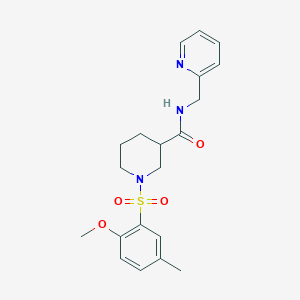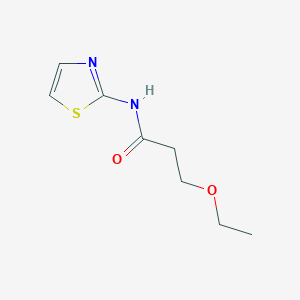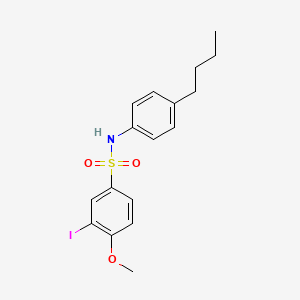
(2-Bromo-4-cyano-6-methoxyphenyl) 2-chlorobenzoate
Vue d'ensemble
Description
2-Bromo-4-cyano-6-methoxyphenyl 2-chlorobenzoate is an organic compound with a complex structure, featuring bromine, cyano, methoxy, and chlorobenzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyano-6-methoxyphenyl) 2-chlorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyano-6-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, and the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Bromo-4-cyano-6-methoxyphenyl 2-chlorobenzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-cyano-6-methoxyphenyl) 2-chlorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and methoxy can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-cyano-6-methoxyphenyl acetate
- 2-Bromo-3-carboxy-6-methoxyphenyl acetate
- 2-Bromo-4-methoxyphenylacetic acid
Uniqueness
2-Bromo-4-cyano-6-methoxyphenyl 2-chlorobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the cyano and methoxy groups provide additional sites for chemical modification .
Propriétés
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO3/c1-20-13-7-9(8-18)6-11(16)14(13)21-15(19)10-4-2-3-5-12(10)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGQNMUAUZGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4201539.png)
![N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4201541.png)
![N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B4201543.png)
![1-(5-methoxy-1,3-benzothiazol-2-yl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4201554.png)



![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(4-propoxybenzoyl)piperazine](/img/structure/B4201580.png)
![5-{[3-(acetyloxy)benzoyl]amino}-2-hydroxybenzoic acid](/img/structure/B4201587.png)
![2-(2-chlorophenoxy)-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4201590.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE](/img/structure/B4201592.png)
![3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one](/img/structure/B4201616.png)
![N-(2-methoxy-5-methylphenyl)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4201619.png)
![DIMETHYL 5-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B4201623.png)
